N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
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Description
N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H20F2N4O5S and its molecular weight is 454.45. The purity is usually 95%.
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Scientific Research Applications
Differential Metabolism by Drosophila melanogaster Monooxygenase CYP6G1
Research on sulfoximine-based insecticides, closely related to the chemical structure , demonstrates their potential in controlling pest insects resistant to other classes of insecticides. Sulfoxaflor, a sulfoximine insecticide, shows no cross-resistance with neonicotinoids, underlining its unique metabolic pathway and interaction with the cytochrome P450 monooxygenase CYP6G1 in Drosophila melanogaster. This suggests the chemical's utility in developing novel insect control agents with distinct action mechanisms (Sparks et al., 2012).
Chemical Delivery Systems for Treatment of Cerebral Toxoplasmosis
Another application is observed in the synthesis and in vitro evaluation of sulfonamide chemical delivery systems for the treatment of cerebral toxoplasmosis. Compounds designed for enhanced brain delivery demonstrate the versatility of sulfonamide-based structures in medical applications, particularly in developing treatments for infections of the central nervous system (Brewster et al., 1991).
Discovery and Characterization as a Novel Insecticide
The discovery of sulfoxaflor, related to the structural class of the given chemical, marks a significant advancement in insecticide development. It showcases broad-spectrum efficacy against sap-feeding pests, including those resistant to current insecticides. Its mode of action involves agonism at insect nicotinic acetylcholine receptors, offering a foundation for the development of new insecticidal agents targeting resistant species (Zhu et al., 2011).
Synthesis of Sulfonamides and Oxazine Derivatives
The chemical's relevance extends to synthetic chemistry, where it contributes to the creation of functionalized sulfonamide and oxazine derivatives. This highlights its role in facilitating diverse chemical syntheses and the development of novel compounds with potential applications in various domains, including pharmaceuticals and materials science (Alizadeh et al., 2008).
Synthesis and Properties of Novel Soluble Fluorinated Polyamides
Furthermore, the synthesis of new diamines incorporating pyridine and sulfone moieties, leading to fluorinated polyamides, exemplifies the chemical's utility in developing advanced materials with desirable properties like high thermal stability, mechanical strength, and low dielectric constants. These materials are crucial for applications in electronics and as advanced coatings (Liu et al., 2013).
properties
IUPAC Name |
N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O5S/c20-14-4-5-15(21)16(9-14)31(28,29)25-7-2-8-30-17(25)12-24-19(27)18(26)23-11-13-3-1-6-22-10-13/h1,3-6,9-10,17H,2,7-8,11-12H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIMEIRJEPWYQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.